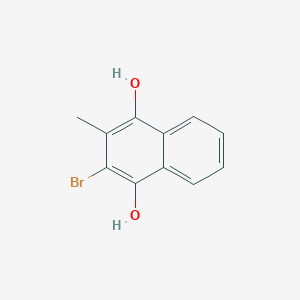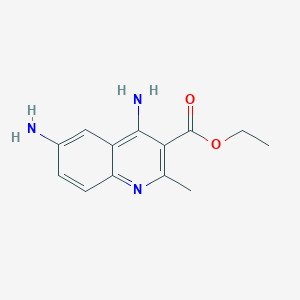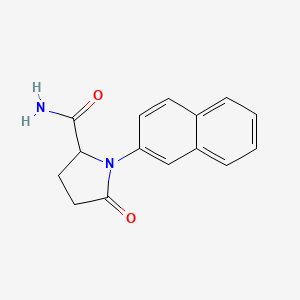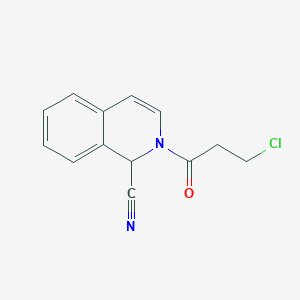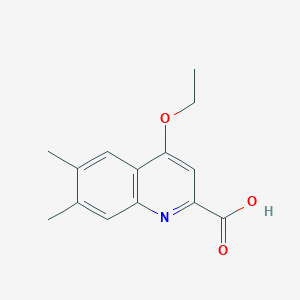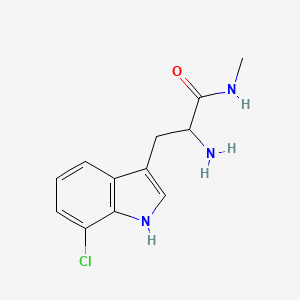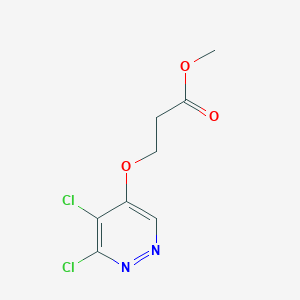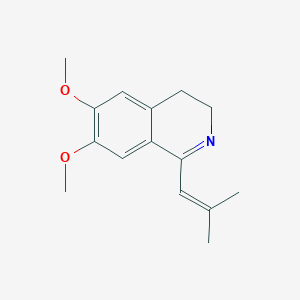
Isoquinoline, 3,4-dihydro-6,7-dimethoxy-1-(2-methyl-1-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-DIMETHOXY-1-(2-METHYLPROP-1-EN-1-YL)-3,4-DIHYDROISOQUINOLINE is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of methoxy groups at positions 6 and 7, and a 2-methylprop-1-en-1-yl group at position 1 of the dihydroisoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-DIMETHOXY-1-(2-METHYLPROP-1-EN-1-YL)-3,4-DIHYDROISOQUINOLINE typically involves the reaction of 3,4-dimethoxy-N-anilines with alkyl- or aryl-substituted malonates. This reaction can be carried out in the presence of phosphorus oxychloride (POCl₃) or diphenyl ether as solvents . The reaction conditions often require heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
6,7-DIMETHOXY-1-(2-METHYLPROP-1-EN-1-YL)-3,4-DIHYDROISOQUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions include various quinoline and tetrahydroisoquinoline derivatives, which can have different functional groups depending on the specific reaction conditions used.
Scientific Research Applications
6,7-DIMETHOXY-1-(2-METHYLPROP-1-EN-1-YL)-3,4-DIHYDROISOQUINOLINE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the biological activity of isoquinoline derivatives.
Medicine: Isoquinoline derivatives have been investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-DIMETHOXY-1-(2-METHYLPROP-1-EN-1-YL)-3,4-DIHYDROISOQUINOLINE involves its interaction with various molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of extracellular signal-regulated kinases (ERK1/2), which are involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
8-chloro-6,7-dimethoxy-1-(2-methylprop-1-en-1-yl)-1,2,3,4-tetrahydroisoquinoline: This compound has similar structural features but includes a chlorine atom at position 8.
4-hydroxy-6,7-dimethoxy-1-methylquinolin-2-one: This compound has a hydroxyl group at position 4 and a methyl group at position 1.
Uniqueness
6,7-DIMETHOXY-1-(2-METHYLPROP-1-EN-1-YL)-3,4-DIHYDROISOQUINOLINE is unique due to its specific substitution pattern and the presence of both methoxy and 2-methylprop-1-en-1-yl groups. These structural features contribute to its distinct chemical and biological properties.
Properties
CAS No. |
53957-21-4 |
|---|---|
Molecular Formula |
C15H19NO2 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
6,7-dimethoxy-1-(2-methylprop-1-enyl)-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C15H19NO2/c1-10(2)7-13-12-9-15(18-4)14(17-3)8-11(12)5-6-16-13/h7-9H,5-6H2,1-4H3 |
InChI Key |
CUMFZCSPPRDCEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=NCCC2=CC(=C(C=C21)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


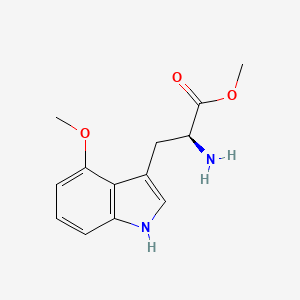
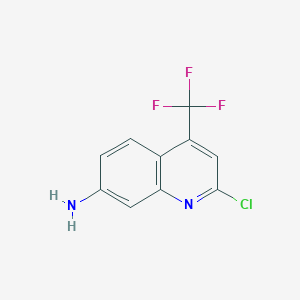
![1-Oxa-9-azaspiro[5.5]undecane oxalate](/img/structure/B11864320.png)
![1-[2-(Diphenylmethoxy)ethyl]aziridine](/img/structure/B11864322.png)

